REACTION_CXSMILES
|
C([O-])([O-])=O.[Na+].[Na+].Br[C:8](=[CH2:12])[CH2:9][CH2:10][OH:11].[Cl:13][C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.COCCOC>[Cl:13][C:14]1[CH:19]=[C:18]([C:8](=[CH2:12])[CH2:9][CH2:10][OH:11])[CH:17]=[CH:16][CH:15]=1 |f:0.1.2,^1:26,28,47,66|
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Name
|
|
Quantity
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15 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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1.4 g
|
Type
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reactant
|
Smiles
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BrC(CCO)=C
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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COCCOC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was refluxed under an argon atmosphere for 3 hours
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Duration
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3 h
|
Type
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CONCENTRATION
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Details
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The solution was concentrated
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Type
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CUSTOM
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Details
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(to remove excess DME)
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Type
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CUSTOM
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Details
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partitioned between water and ethyl acetate
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Type
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WASH
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Details
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The organic phase was washed with 1N NaOH, water (2×) and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The solution was then dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
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ClC=1C=C(C=CC1)C(CCO)=C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |